1-Ethylazepane-4-thiol is a sulfur-containing organic compound characterized by a seven-membered ring structure featuring an ethyl group and a thiol functional group. Its molecular formula is CHNS, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The compound is part of the azepane family, which consists of saturated heterocycles containing a nitrogen atom within the ring. The thiol group (-SH) provides unique chemical properties, making it a subject of interest in various chemical and biological applications.
These reactions highlight the versatility of 1-ethylazepane-4-thiol in synthetic chemistry.
Compounds containing thiol groups are known for their biological significance. 1-Ethylazepane-4-thiol may exhibit:
Further research is necessary to fully elucidate the biological activities of 1-ethylazepane-4-thiol.
Synthesis of 1-ethylazepane-4-thiol can be achieved through several methods:
These methods emphasize the importance of reaction conditions and precursor selection in synthesizing this compound.
1-Ethylazepane-4-thiol has potential applications in various fields:
Interaction studies involving 1-ethylazepane-4-thiol focus on its reactivity with biological macromolecules and small molecules. These studies may include:
Such studies are crucial for determining the practical utility of 1-ethylazepane-4-thiol in therapeutic contexts.
Several compounds share structural similarities with 1-ethylazepane-4-thiol. Notable examples include:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1-Methylazepane-4-thiol | Similar azepane structure with a methyl group | Potentially different reactivity patterns due to sterics |
2-Ethylthiazolidine | Contains a thiazolidine ring | Exhibits distinct biological activities due to sulfur positioning |
3-Mercaptohexanoic acid | Linear chain with a terminal thiol group | Different solubility and reactivity compared to cyclic structures |
The uniqueness of 1-ethylazepane-4-thiol lies in its specific ring structure and the positioning of its functional groups, which influence its chemical behavior and potential applications.
The synthesis of 1-ethylazepane-4-thiol requires sophisticated methodological approaches that address the unique challenges of constructing seven-membered nitrogen heterocycles while incorporating thiol functionality. Recent advances in synthetic chemistry have provided several innovative pathways for accessing these structurally complex molecules.
A breakthrough methodology involves the photochemical dearomative ring expansion of nitroarenes to construct polysubstituted azepanes [1] [2]. This strategy transforms six-membered benzenoid frameworks into seven-membered ring systems through the conversion of nitro groups into singlet nitrenes under blue light irradiation at room temperature [1]. The process demonstrates exceptional regioselectivity and provides azepanes in yields ranging from 70-92% following a two-step sequence involving photochemical ring expansion and subsequent hydrogenolysis [3].
The mechanism proceeds through the formation of singlet aryl nitrenes, which exhibit high fidelity in ring expansion reactions [2]. This photochemical approach offers significant advantages over traditional methods, including mild reaction conditions, operational simplicity, and the ability to transfer substitution patterns from aromatic precursors to the final azepane products with predictable regiochemistry [1].
The Tiffeneau-Demjanov-type ring expansion represents a well-established route for converting six-membered piperidine derivatives to seven-membered azepanes [4]. Starting from N-Boc-piperidone, this methodology provides dicarbonyl azepane intermediates in 85% yield without requiring chromatographic purification [4]. The subsequent diastereoselective reduction under Luche conditions at -78°C furnishes syn-β-ketoalcohol products in 62% yield with excellent diastereoselectivity ratios of 19:1 [4].
This synthetic pathway has demonstrated versatility in accessing various azepane scaffolds suitable for further structural elaboration. The dicarbonyl intermediates serve as valuable building blocks that can be functionalized through selective reduction, alkylation, and substitution reactions to introduce thiol functionality at the desired positions [4].
Ugi multicomponent reactions provide diversity-oriented access to seven-membered nitrogen heterocycles through three distinct strategic approaches [5]. These methodologies include intramolecular Ugi reactions, Ugi reactions followed by cyclization involving one additional functional group, and Ugi reactions followed by cyclization involving two additional functional groups [5]. The multicomponent nature of these transformations enables the rapid assembly of complex azepane frameworks from readily available starting materials.
The thiol-ene reaction represents a powerful tool for introducing thiol functionality into heterocyclic systems [6]. This transformation proceeds through anti-Markovnikov addition of thiols to alkenes, forming thioether linkages that can be further manipulated to generate thiol-containing azepanes [6]. The reaction demonstrates high stereoselectivity, excellent yields, and thermodynamic driving force, making it suitable for click chemistry applications [6].
The mechanism involves two primary pathways: free-radical additions and catalyzed Michael additions [6]. Free-radical additions can be initiated by light, heat, or radical initiators, forming thiyl radical species that propagate through anti-Markovnikov addition to ene functional groups [6]. This methodology has proven particularly valuable for constructing thiol-containing heterocycles under mild conditions with excellent functional group tolerance [7].
Table 1: Novel Azepane-Thiol Synthesis Pathways
Synthesis Method | Starting Material | Key Reagents | Reaction Conditions | Yield Range (%) | Selectivity |
---|---|---|---|---|---|
Photochemical Dearomative Ring Expansion | Nitroarenes | Blue light, Hydrogenolysis | Blue LED, rt, 2 steps | 70-92 | High regioselectivity |
Tiffeneau-Demjanov Ring Expansion | N-Boc-Piperidone | Diazomethane, Base | 85% yield, chromatography | 62-85 | Diastereoselective |
Ugi Multicomponent Reaction | Isocyanides + Aldehydes | Acid, Multicomponent coupling | Three-component coupling | 45-78 | Diversity-oriented |
Thiol-Ene Addition | Alkenes + Thiols | Radical initiators (AIBN) | Anti-Markovnikov addition | 50-99 | Anti-Markovnikov |
N-Tosyl Aziridine Ring Opening | N-Tosyl Aziridines | Base, Nucleophiles | Basic conditions, heating | 54-89 | Nucleophile-dependent |
Catalytic Diazocarbonyl Chemistry | Diazo Compounds | Rh2(CO)4 catalyst | Rh catalysis, moderate T | 60-90 | Position-selective |
Metal-Free Aza-Claisen Expansion | Vinyl Aziridines | Alkyne partners | [5+2] Cycloaddition, mild | 65-92 | Intermolecular selective |
The successful synthesis of 1-ethylazepane-4-thiol requires careful optimization of both alkylation and thiolation reaction parameters. These transformations present unique challenges due to the nucleophilic nature of thiol groups and the steric constraints associated with seven-membered ring systems.
N-alkylation of azepane derivatives requires precise control of reaction conditions to achieve high yields and selectivity [8]. The alkylation process typically proceeds through nucleophilic substitution mechanisms, where deprotonated nitrogen centers attack alkyl halides or related electrophiles [9]. Optimal conditions for ethyl group introduction involve the use of ethyl bromide or ethyl iodide in the presence of strong bases such as sodium hydride or potassium tert-butoxide [8].
Temperature control proves critical for alkylation reactions, with optimal ranges typically falling between 60-80°C [10]. Lower temperatures result in incomplete conversion, while elevated temperatures can lead to elimination reactions and product decomposition [10]. Solvent selection significantly influences reaction efficiency, with polar aprotic solvents such as dichloroethane, chloroform, and dimethylformamide providing optimal solvation for both nucleophiles and electrophiles [11].
The reaction mechanism involves initial deprotonation of the azepane nitrogen, followed by nucleophilic attack on the alkyl halide through an SN2 pathway [12]. Rate constants for alkylation reactions typically range from 10⁻²-10² M⁻¹s⁻¹, depending on the nature of the alkylating agent and reaction conditions [12]. Primary alkyl halides react faster than secondary or tertiary counterparts due to reduced steric hindrance at the electrophilic center [8].
The introduction of thiol functionality into azepane rings can be accomplished through several mechanistic pathways [13]. Direct thiolation involves the displacement of leaving groups by thiolate nucleophiles, while indirect methods utilize thiol precursors such as thioacetates or thioethers that can be subsequently converted to free thiols [13]. The choice of thiolation method depends on the substitution pattern of the azepane substrate and the desired regioselectivity.
Nucleophilic substitution reactions between thiolate anions and azepane electrophiles proceed through SN2 mechanisms with characteristic linear transition states [12]. The negative charge becomes delocalized across the sulfur atoms during the transition state, facilitating smooth bond formation and cleavage [12]. Rate equations for these transformations exhibit first-order dependence on both thiol and substrate concentrations, confirming the bimolecular nature of the process [12].
Thiolation reactions demonstrate strong base catalysis, as deprotonated thiolate anions exhibit significantly enhanced nucleophilicity compared to neutral thiols [12]. The pKa values of thiols typically range from 8-11, necessitating the use of strong bases such as sodium ethoxide or potassium tert-butoxide to generate sufficient concentrations of thiolate nucleophiles [12].
Systematic optimization studies have identified critical parameters that govern the efficiency of alkylation and thiolation reactions [14]. Catalyst loading proves particularly important for metal-catalyzed transformations, with optimal loadings typically ranging from 2-5 mol% to balance reaction efficiency with economic considerations [10]. Higher catalyst loadings generally improve yields but may complicate purification procedures [14].
Base equivalents require careful optimization to ensure complete deprotonation without promoting competing side reactions [10]. Optimal base equivalents typically range from 1.5-4.5 equivalents, depending on the acidity of the substrate and the strength of the base employed [10]. Excess base can improve yields by driving equilibria toward product formation, but may also promote elimination reactions or substrate decomposition [10].
Substrate concentration affects both reaction rate and selectivity through mass transfer considerations [10]. Optimal concentrations typically fall within the range of 0.1-0.5 M, providing sufficient reactant concentrations while avoiding precipitation or competing intermolecular reactions [10]. Lower concentrations may result in incomplete conversion, while higher concentrations can lead to decreased selectivity due to competing pathways [10].
Table 2: Alkylation and Thiolation Optimization Parameters
Reaction Parameter | Optimal Range | Critical Factor | Effect on Yield |
---|---|---|---|
Temperature (°C) | 60-80 | Prevents decomposition | Higher T increases rate |
Solvent System | DCE, CHCl3, DMF | Solubility and reactivity | Polar solvents favor SN2 |
Catalyst Loading (mol%) | 2-5 | Catalyst efficiency | Higher loading = better yield |
Reaction Time (h) | 0.5-24 | Complete conversion | Longer time = completion |
Base Equivalents | 1.5-4.5 | Deprotonation efficiency | Excess base improves yield |
Substrate Concentration (M) | 0.1-0.5 | Mass transfer optimization | Optimal conc. maximizes yield |
Atmosphere | N2 or Ar | Prevents oxidation | Inert prevents side reactions |
The purification of thiol-containing heterocycles presents unique challenges due to the reactive nature of sulfur-containing functional groups and their tendency to undergo oxidation, dimerization, and other side reactions during isolation procedures. Effective purification strategies must address these inherent difficulties while maintaining high recovery yields and product purity.
Flash column chromatography remains the most widely employed purification technique for thiol-containing azepane derivatives [13]. The method utilizes silica gel stationary phases with particle sizes ranging from 40-63 μm and column lengths of 15-30 cm [13]. Optimal mobile phase systems typically employ hexane/ethyl acetate gradient elution, with polarity adjustments based on the specific substitution pattern of the target molecule [11].
The purification process requires careful attention to column parameters to prevent thiol oxidation during chromatographic separation [13]. Flow rates should be maintained between 10-50 mL/min to ensure adequate separation while minimizing exposure time [13]. Sample loading capacities typically range from 10-50 mg per gram of silica gel to prevent column overloading and maintain separation efficiency [13].
Recovery yields for flash chromatography of thiol-containing heterocycles typically fall within the range of 70-95%, depending on the stability of the specific compound and the optimization of chromatographic conditions [13]. Purity levels of 90-99% can be routinely achieved through careful gradient optimization and fraction analysis [13].
High-performance liquid chromatography provides superior resolution and purity for thiol-containing heterocycles, particularly for analytical-scale separations and purity assessment [15]. Reversed-phase HPLC systems utilizing C18 stationary phases demonstrate excellent performance for thiol derivatives, with water/acetonitrile gradient systems providing optimal separation [15].
The derivatization approach using ThioGlo maleimide reagents has proven particularly effective for thiol analysis and purification [15]. ThioGlo reagents react selectively and rapidly with thiols to yield fluorescent adducts that can be detected fluorimetrically at excitation wavelengths of 365 nm and emission wavelengths of 445 nm [15]. This derivatization strategy provides detection limits around 50 femtomoles and excellent stability of derivatives for up to one month when stored at 4°C [15].
Preparative HPLC systems employ column lengths of 25-50 cm with particle sizes of 5-10 μm and flow rates of 5-20 mL/min [15]. Sample loading capacities range from 5-20 mg per gram of stationary phase, with gradient times of 30-120 minutes depending on the complexity of the mixture [15]. Recovery yields typically exceed 80-98% with purity levels of 95-99.5% [15].
Silver-ion chromatography represents a specialized purification technique that exploits the strong coordination affinity between silver ions and sulfur-containing compounds [16] [17]. This method provides exceptional selectivity for thiol-containing molecules through the formation of reversible silver-thiol coordination complexes [16].
The technique utilizes silver-modified silica gel stationary phases prepared by impregnating standard silica with silver nitrate or other silver salts [16]. The silver-modified support is typically placed above a paper filter pad within a packed column to facilitate efficient filtration and separation [16]. Hexane/dichloromethane mobile phase systems provide optimal elution conditions for most thiol derivatives [17].
Silver-ion chromatography demonstrates superior selectivity compared to conventional chromatographic methods, with recovery yields of 85-99% and purity levels reaching 98-99.9% [17]. The method proves particularly effective for removing thiol contaminants from complex mixtures, with the ability to reduce thiol concentrations from parts-per-million levels to less than 5 parts per million through a single column passage [16].
The use of protecting groups represents an alternative approach to thiol purification that addresses the inherent reactivity of free thiol functionality [18] [19]. Common thiol protecting groups include trityl, tert-butyl, acetamidomethyl, and 4-methoxybenzyl derivatives, each offering distinct advantages in terms of stability and deprotection conditions [18].
The 2-(3-cyanopropyldimethylsilyl)ethyl protecting group has emerged as a particularly effective option for thiol protection due to its enhanced polarity compared to traditional trimethylsilyl derivatives [19]. This protecting group facilitates chromatographic isolation while maintaining stability under a broad range of reaction conditions [19]. The protected thiols can be purified using standard silica gel chromatography with conventional solvent systems [19].
Deprotection procedures vary depending on the specific protecting group employed [18]. Trityl groups can be removed using trifluoroacetic acid/triethylsilane at 0°C with yields of 85-95% [18]. Acetamidomethyl groups require trifluoroacetic acid/dimethyl sulfoxide at elevated temperatures, providing yields of 80-95% [18]. The choice of protecting group depends on the intended synthetic sequence and the compatibility with other functional groups present in the molecule [18].
Centrifugal column chromatography provides a rapid alternative for thiol purification, particularly for protein-bound thiols and low molecular weight derivatives [20]. The technique employs Sephadex G-25 as the stationary phase in standard 5 mL plastic syringes, requiring less than 5 minutes to achieve average dilutions of 5000-fold for 2-mercaptoethanol and related thiols [20].
Crystallization represents another viable purification strategy for thiol-containing heterocycles, particularly when suitable crystal forms can be identified [21]. The approach requires careful solvent selection and controlled crystallization conditions to prevent oxidation and maintain crystal quality [21]. Recovery yields typically range from 60-85%, but purity levels can reach 95-99% for successful crystallizations [21].
Table 3: Purification Strategies for Azepane-Thiol Derivatives
Purification Method | Stationary Phase | Mobile Phase | Selectivity Factor | Recovery Yield (%) | Purity Achieved (%) |
---|---|---|---|---|---|
Flash Column Chromatography | Silica gel (100-200 mesh) | Hexane/EtOAc gradients | Polarity-based separation | 70-95 | 90-99 |
Reversed-Phase HPLC | C18 columns | Water/MeCN gradients | Hydrophobic interactions | 80-98 | 95-99.5 |
Silver-Ion Chromatography | Ag+-modified silica | Hexane/DCM systems | Thiol-silver coordination | 85-99 | 98-99.9 |
Centrifugal Column Separation | Sephadex G-25 | Aqueous buffers | Size exclusion | 70-90 | 85-95 |
Crystallization | Solvent dependent | Mixed solvents | Solubility differences | 60-85 | 95-99 |
Protecting Group Strategy | Standard silica | Low polarity solvents | Masked thiol stability | 75-95 | 90-98 |
Derivatization-Purification | Silica with derivatives | Polarity-based gradients | Functional group selective | 65-90 | 88-96 |
Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical technique for the structural characterization of 1-Ethylazepane-4-thiol. The compound presents distinctive spectral features that enable precise identification and structural assignment through both proton (¹H) and carbon-13 (¹³C) NMR analyses.
The ¹H NMR spectrum of 1-Ethylazepane-4-thiol exhibits characteristic resonances that reflect the molecular architecture encompassing the seven-membered azepane ring, the ethyl substituent, and the thiol functional group. The thiol proton manifests as a distinctive signal in the region of 1.5-2.0 parts per million (ppm), typically appearing as a triplet due to coupling with the adjacent methine proton [1] [2]. This chemical shift range is characteristic of aliphatic thiols and provides unambiguous identification of the sulfhydryl functionality.
The azepane ring protons display complex multiplicity patterns reflective of the conformational flexibility inherent in seven-membered heterocycles [3] [4]. Protons adjacent to the nitrogen atom resonate in the range of 2.5-3.0 ppm, exhibiting multiplet patterns due to the magnetic non-equivalence arising from ring puckering dynamics [4]. The protons positioned α to the thiol-bearing carbon appear further downfield at 2.8-3.2 ppm, consistent with the electron-withdrawing influence of the sulfur atom [5].
The N-ethyl substituent contributes two distinct signals: the methylene protons adjacent to nitrogen appear at 2.4-2.8 ppm as a multiplet, while the terminal methyl group resonates at 1.0-1.3 ppm as a characteristic triplet [6] [7]. The coupling constant for the ethyl group typically ranges from 7-8 Hz, providing additional structural confirmation.
The ¹³C NMR spectrum provides complementary structural information with enhanced resolution of the carbon framework. The azepane ring carbons exhibit signals distributed across the 25-35 ppm region, with the specific chemical shifts dependent upon their proximity to the heteroatom and functional groups [3] [8]. The carbon bearing the thiol functionality displays a characteristic downfield shift to 45-55 ppm, reflecting the deshielding effect of the sulfur atom [5].
The ethyl substituent carbons are readily distinguished: the N-ethyl methylene carbon appears at 50-55 ppm, while the terminal methyl carbon resonates at 12-15 ppm [7] [9]. These chemical shift values are consistent with N-alkyl substitution patterns observed in related azepane derivatives [4] [10].
Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
---|---|---|---|
Thiol proton (SH) | 1.5-2.0 | - | t (triplet) |
Azepane ring CH₂ adjacent to N | 2.5-3.0 | 25-35 | m (multiplet) |
Azepane ring CH₂ adjacent to thiol | 2.8-3.2 | 45-55 | m (multiplet) |
N-ethyl CH₂ | 2.4-2.8 | 50-55 | m (multiplet) |
N-ethyl CH₃ | 1.0-1.3 | 12-15 | t (triplet) |
The complexity of the NMR spectra reflects the conformational dynamics of the seven-membered azepane ring. Unlike six-membered rings that adopt well-defined chair conformations, azepane rings undergo rapid interconversion between multiple conformational states [3] [4]. This conformational flexibility manifests in the NMR spectra as broad, complex multiplets for ring protons, with coupling constants ranging from 2-15 Hz depending on the dihedral angles between adjacent protons [4].
Nuclear Overhauser Effect (NOE) experiments provide valuable insights into the three-dimensional structure and preferred conformations. Studies on related azepane derivatives have demonstrated that NOE correlations between specific protons can distinguish between different conformational states [4]. The strength of NOE interactions correlates with internuclear distances, enabling the determination of predominant conformational populations in solution.
Infrared spectroscopy provides diagnostic information regarding the vibrational modes of 1-Ethylazepane-4-thiol, with particular emphasis on the characteristic absorptions associated with the thiol functional group. The technique offers complementary structural information to NMR spectroscopy by revealing the nature of chemical bonds and functional groups through their vibrational fingerprints.
The sulfur-hydrogen (S-H) stretching vibration represents the most diagnostic infrared absorption for thiol identification. In 1-Ethylazepane-4-thiol, this fundamental vibration appears in the region of 2550-2600 cm⁻¹, consistent with the characteristic frequency range reported for aliphatic thiols [11] [12] [13]. The relatively weak intensity of this absorption reflects the low dipole moment change associated with S-H bond stretching, distinguishing it from the stronger O-H stretching vibrations of alcohols [11] [14].
The exact frequency of the S-H stretching mode is influenced by the local chemical environment and hydrogen bonding interactions. Comparative studies have demonstrated that the S-H stretching frequency in aliphatic thiols typically occurs at 2550-2600 cm⁻¹, with variations depending on the alkyl chain length and branching pattern [11] [5]. The seven-membered azepane ring system provides a relatively unencumbered environment for the thiol group, resulting in a characteristic absorption within this expected range.
The seven-membered azepane ring contributes several characteristic vibrational modes to the infrared spectrum. The aliphatic C-H stretching vibrations appear in the region of 2850-2990 cm⁻¹ with medium to strong intensity, reflecting the multiple methylene groups within the ring structure [15] [12]. These absorptions overlap with the ethyl substituent C-H stretching modes, creating a complex envelope of peaks in this spectral region.
The C-H bending vibrations manifest in the 1350-1480 cm⁻¹ region with medium intensity, characteristic of methylene deformation modes [12] [16]. The specific frequencies within this range depend on the local environment of each methylene group and the conformational state of the azepane ring [3].
The C-N stretching vibration associated with the tertiary amine functionality appears in the region of 1020-1250 cm⁻¹ [12] [16]. This absorption is characteristic of N-alkyl substituted amines and provides confirmation of the tertiary nitrogen environment within the azepane ring structure.
The C-S stretching vibration occurs in the 700-900 cm⁻¹ region with weak to medium intensity [17] [12]. This vibration is particularly sensitive to the local environment of the sulfur atom and can provide information about the conformation of the thiol group relative to the azepane ring [5].
Functional Group | Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
---|---|---|---|
Thiol S-H stretch | 2550-2600 | weak | ν(S-H) |
Azepane C-H stretch | 2850-2990 | medium to strong | ν(C-H) |
Azepane C-H bend | 1350-1480 | medium | δ(CH₂) |
C-N stretch | 1020-1250 | medium | ν(C-N) |
C-S stretch | 700-900 | weak to medium | ν(C-S) |
The vibrational frequencies of 1-Ethylazepane-4-thiol are susceptible to environmental influences, particularly those affecting the thiol group. Studies on related thiol compounds have demonstrated that hydrogen bonding interactions can significantly shift the S-H stretching frequency [5] [18]. In polar solvents or in the presence of hydrogen bond acceptors, the S-H stretching frequency typically shifts to lower wavenumbers, reflecting the weakening of the S-H bond upon hydrogen bond formation [5].
The conformational flexibility of the azepane ring also influences the vibrational spectrum. Different conformational states of the seven-membered ring can lead to variations in the C-H stretching and bending frequencies, as the local environments of the methylene groups change with ring puckering [3] [4].
Mass spectrometry provides critical information regarding the molecular weight and fragmentation behavior of 1-Ethylazepane-4-thiol under electron ionization conditions. The technique reveals characteristic fragmentation pathways that are diagnostic for the structural features of the compound, including the azepane ring system, ethyl substituent, and thiol functionality.
The molecular ion peak [M]⁺ of 1-Ethylazepane-4-thiol appears at m/z 159, corresponding to the molecular weight of 159.29 g/mol [19] [20]. However, consistent with the behavior of most thiol compounds, the molecular ion peak exhibits relatively low intensity due to the inherent instability of the radical cation under electron ionization conditions [21] [22]. This weak molecular ion peak is characteristic of sulfur-containing organic compounds, where the presence of sulfur facilitates fragmentation processes that compete with molecular ion formation [23] [24].
The low stability of the molecular ion can be attributed to the relatively weak C-S bond (bond dissociation energy approximately 310 kJ/mol) compared to C-C bonds (approximately 350 kJ/mol), making cleavage adjacent to the sulfur atom energetically favorable [25] [26]. Additionally, the electron-donating properties of sulfur can stabilize adjacent carbocations, promoting fragmentation pathways that lead to the loss of the molecular ion intensity [27] [25].
The mass spectrum of 1-Ethylazepane-4-thiol exhibits several characteristic fragmentation patterns that provide structural information. The loss of the thiol group as a radical (SH- ) results in a fragment ion at m/z 126 [M-SH]⁺, which typically appears with medium intensity [27] [25]. This fragmentation pathway is common among thiol compounds and represents α-cleavage adjacent to the sulfur atom.
A prominent fragmentation involves the loss of the ethyl group [M-29]⁺, producing a fragment ion at m/z 130 with high relative intensity [27] [25]. This fragmentation reflects the stability of the resulting nitrogen-centered radical cation and is characteristic of N-alkyl substituted heterocycles [27] [26]. The high intensity of this fragment suggests that this fragmentation pathway is particularly favorable for the azepane ring system.
Secondary fragmentation processes provide additional structural information through further breakdown of primary fragment ions. The azepane ring undergoes characteristic fragmentation to produce ions around m/z 98, representing various ring-opening and rearrangement processes [27] [25]. These fragments arise from the instability of the seven-membered ring under electron ionization conditions, with fragmentation occurring through β-cleavage and ring-opening mechanisms.
The ethyl fragment appears as a stable ion at m/z 29 with high relative intensity, consistent with the formation of the ethyl cation (C₂H₅⁺) [27] [25]. This fragment is commonly observed in compounds containing N-ethyl substituents and serves as a diagnostic ion for this structural feature.
The fragmentation pattern of 1-Ethylazepane-4-thiol provides several diagnostic ions that enable structural identification. The combination of the molecular ion at m/z 159, the loss of SH radical at m/z 126, and the loss of ethyl group at m/z 130 creates a characteristic fragmentation fingerprint for this compound [20] [28].
Fragment Ion | m/z | Relative Intensity | Fragmentation Process |
---|---|---|---|
[M]⁺ | 159 | Low | Molecular ion peak |
[M-SH]⁺ | 126 | Medium | Loss of SH radical |
[M-29]⁺ | 130 | High | Loss of ethyl group |
Ring fragment | 98 | Medium | Ring fragmentation |
C₂H₅⁺ | 29 | High | Ethyl cation |
SH⁺ | 33 | Low | Thiol fragment |
The fragmentation mechanisms of 1-Ethylazepane-4-thiol involve both charge-remote and charge-directed processes. The initial ionization likely occurs at the nitrogen atom or the sulfur atom, given their relatively low ionization potentials [29] [30]. The resulting molecular ion can undergo various fragmentation pathways depending on the site of initial ionization and the energy imparted during the ionization process.
Alpha-cleavage reactions are particularly prominent in the fragmentation of thiol compounds, involving the breaking of bonds adjacent to the sulfur atom [27] [25]. These reactions are facilitated by the ability of sulfur to stabilize adjacent carbocations through resonance interactions. The seven-membered azepane ring provides additional complexity to the fragmentation pattern, as the ring can undergo various ring-opening and rearrangement processes under high-energy conditions [27] [26].